Ethyl 7-(4-chlorophenyl)-7-oxoheptanoate
Overview
Description
Ethyl 7-(4-chlorophenyl)-7-oxoheptanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a heptanoate chain, which is further substituted with a 4-chlorophenyl group and a ketone functional group at the seventh carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 7-(4-chlorophenyl)-7-oxoheptanoate typically involves the esterification of 7-(4-chlorophenyl)-7-oxoheptanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction, allowing for easier separation and purification of the product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the ketone functional group, to form carboxylic acids.
Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The 4-chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products:
Oxidation: 7-(4-chlorophenyl)-7-oxoheptanoic acid.
Reduction: Ethyl 7-(4-chlorophenyl)-7-hydroxyheptanoate.
Substitution: Ethyl 7-(4-methoxyphenyl)-7-oxoheptanoate (if methoxide is used as the nucleophile).
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have been studied for their biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to investigate its potential as a lead compound in the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of Ethyl 7-(4-chlorophenyl)-7-oxoheptanoate is primarily related to its functional groups. The ketone group can participate in various biochemical reactions, including enzyme-catalyzed transformations. The 4-chlorophenyl group can interact with biological targets through hydrophobic interactions and potential halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Ethyl 7-(4-bromophenyl)-7-oxoheptanoate: Similar structure but with a bromine atom instead of chlorine.
Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate: Similar structure but with a fluorine atom instead of chlorine.
Ethyl 7-(4-methylphenyl)-7-oxoheptanoate: Similar structure but with a methyl group instead of chlorine.
Uniqueness: Ethyl 7-(4-chlorophenyl)-7-oxoheptanoate is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in halogen bonding, which is not possible with the other similar compounds. This can lead to different pharmacokinetic and pharmacodynamic properties, making it a distinct compound of interest in medicinal chemistry.
Properties
IUPAC Name |
ethyl 7-(4-chlorophenyl)-7-oxoheptanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClO3/c1-2-19-15(18)7-5-3-4-6-14(17)12-8-10-13(16)11-9-12/h8-11H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOYUVAMHOITAML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=O)C1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20453998 | |
Record name | ETHYL 7-(4-CHLOROPHENYL)-7-OXOHEPTANOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20453998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122115-52-0 | |
Record name | ETHYL 7-(4-CHLOROPHENYL)-7-OXOHEPTANOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20453998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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